molecular formula C11H12N2OS B2524912 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 136068-53-6

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2524912
CAS No.: 136068-53-6
M. Wt: 220.29
InChI Key: YEQMNNDNDJPUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is an organic compound characterized by its unique structure, which includes a sulfanylidene group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 3,5-dimethylphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Reactants: 3,5-Dimethylphenyl isocyanate and thiourea.

    Solvent: Ethanol or methanol.

    Conditions: Heating the mixture to around 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl isocyanate: A precursor in the synthesis of the target compound.

    3,5-Dimethylphenyl thiourea: Another related compound with similar structural features.

Uniqueness

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-8(2)5-9(4-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQMNNDNDJPUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.